Extended Circulatory Half-Life: LGE-899 Tmax 60h vs. Sonidegib 2-3h
LGE-899 exhibits a profoundly extended time to reach maximum plasma concentration (Tmax) compared to its parent compound, Sonidegib. This difference fundamentally alters the compound's exposure profile and dictates its utility in long-term pharmacokinetic studies. Specifically, the Tmax for LGE-899 is 60 hours, while Sonidegib achieves peak concentration within only 2 to 3 hours [1].
| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) |
|---|---|
| Target Compound Data | 60 hours |
| Comparator Or Baseline | Sonidegib: 2–3 hours |
| Quantified Difference | 57–58 hours longer (approximately 20-30x greater) |
| Conditions | Human plasma pharmacokinetic study following oral administration of Sonidegib; metabolite M48 (LGE-899) measured in circulation [1]. |
Why This Matters
This substantial difference in Tmax makes LGE-899 the critical reference standard for quantifying the major circulating metabolite in long-term pharmacokinetic and bioequivalence studies, where Sonidegib alone is insufficient.
- [1] Jain S, Song R, Xie J. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Onco Targets Ther. 2017;10:1645-1653. doi: 10.2147/OTT.S130910. View Source
